C13-112-tri-tail
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C13-112-tri-tail involves the conjugation of a polar amino alcohol head group with three hydrophobic carbon-13 tails and a PEG2 linker . The reaction typically requires the use of organic solvents such as ethanol, DMSO, or DMF . The reaction conditions often include controlled temperatures and specific catalysts to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product . The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: C13-112-tri-tail undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the polar amino alcohol head group.
Substitution: The hydrophobic tails can undergo substitution reactions with other hydrophobic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified head groups or tails .
Scientific Research Applications
C13-112-tri-tail has a wide range of applications in scientific research, including:
Chemistry: Used in the formulation of lipid nanoparticles for drug delivery
Biology: Facilitates the delivery of genetic material such as siRNA and mRNA into cells.
Medicine: Plays a crucial role in the development of gene therapies and vaccines.
Industry: Utilized in the production of advanced drug delivery systems and nanomedicines.
Mechanism of Action
The mechanism of action of C13-112-tri-tail involves its ability to form lipid nanoparticles (LNPs) that encapsulate anionic substrates such as siRNA and mRNA . These LNPs facilitate the delivery of these substrates into cells, where they can exert their effects by inducing gene silencing or protein expression . The molecular targets include cellular membranes and intracellular pathways involved in gene regulation .
Comparison with Similar Compounds
C12-113-tri-tail: Similar structure but with different hydrophobic tails.
C14-110-tri-tail: Contains longer hydrophobic tails.
C15-115-tri-tail: Features a different polar head group
Uniqueness: C13-112-tri-tail is unique due to its specific combination of a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a PEG2 linker, which provides optimal properties for the formation of lipid nanoparticles .
Properties
CAS No. |
1381861-96-6 |
---|---|
Molecular Formula |
C45H94N2O5 |
Molecular Weight |
743.2 g/mol |
IUPAC Name |
1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethylamino]tridecan-2-ol |
InChI |
InChI=1S/C45H94N2O5/c1-4-7-10-13-16-19-22-25-28-31-43(48)40-46-34-36-51-38-39-52-37-35-47(41-44(49)32-29-26-23-20-17-14-11-8-5-2)42-45(50)33-30-27-24-21-18-15-12-9-6-3/h43-46,48-50H,4-42H2,1-3H3 |
InChI Key |
SFPCEMORTGPRFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CNCCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
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